2-(but-3-en-1-yl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-(but-3-en-1-yl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic organic compound that belongs to the class of tetrahydroisoquinolines. This compound features a tetrahydroisoquinoline core with a but-3-en-1-yl substituent at the second position. Tetrahydroisoquinolines are known for their presence in various natural products and synthetic compounds with significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(but-3-en-1-yl)-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline core. For instance, the reaction of 3-buten-1-amine with 2-phenylethylamine in the presence of a suitable acid catalyst can yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(but-3-en-1-yl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the double bond in the but-3-en-1-yl group to a single bond, yielding saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the tetrahydroisoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Saturated tetrahydroisoquinoline derivatives.
Substitution: Various substituted tetrahydroisoquinoline compounds depending on the reagents used.
Scientific Research Applications
2-(but-3-en-1-yl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and other diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(but-3-en-1-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neurological functions.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-tetrahydroisoquinoline: Lacks the but-3-en-1-yl substituent.
2-(but-3-en-1-yl)-isoquinoline: Contains an isoquinoline core instead of a tetrahydroisoquinoline core.
2-(but-3-en-1-yl)-1,2,3,4-tetrahydroquinoline: Features a tetrahydroquinoline core.
Uniqueness
2-(but-3-en-1-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
1803611-03-1 |
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Molecular Formula |
C13H17N |
Molecular Weight |
187.3 |
Purity |
85 |
Origin of Product |
United States |
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